molecular formula C20H23FN2O4S B7571607 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid

3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid

Katalognummer: B7571607
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: BZZLMMCOCQMKOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid, also known as FMPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. FMPB belongs to the class of sulfonamide derivatives and is known to exhibit potent inhibitory activity against carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.

Wirkmechanismus

3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid inhibits the activity of carbonic anhydrase by binding to its active site, thereby preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the concentration of bicarbonate in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the intraocular pressure in animal models of glaucoma, making it a potential treatment option for this disease. This compound has also been shown to exhibit anticonvulsant activity, which makes it a potential treatment option for epilepsy. Additionally, this compound has been shown to exhibit anti-cancer activity, making it a potential candidate for the treatment of various types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Zukünftige Richtungen

There are several future directions for the research on 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid. One of the directions is to optimize its synthesis method to improve its yield and purity. Another direction is to study its potential applications in the treatment of various diseases such as glaucoma, epilepsy, and cancer. Additionally, future research could focus on developing new derivatives of this compound with improved solubility and potency. Overall, the research on this compound has the potential to lead to the development of new treatments for various diseases and to improve our understanding of the role of carbonic anhydrase in physiological processes.

Synthesemethoden

The synthesis of 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid involves the reaction of 4-(4-methylpiperidin-1-yl)aniline with 3-fluoro-4-methyl-5-nitrobenzoic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sulfamic acid to yield the final product, this compound. The synthesis method of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, which makes it a promising candidate for the treatment of various diseases such as glaucoma, epilepsy, and cancer. This compound has also been studied for its potential use as a diagnostic tool for imaging carbonic anhydrase activity in vivo.

Eigenschaften

IUPAC Name

3-fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-13-7-9-23(10-8-13)17-5-3-16(4-6-17)22-28(26,27)19-12-15(20(24)25)11-18(21)14(19)2/h3-6,11-13,22H,7-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZLMMCOCQMKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3C)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.